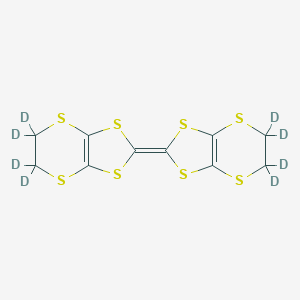

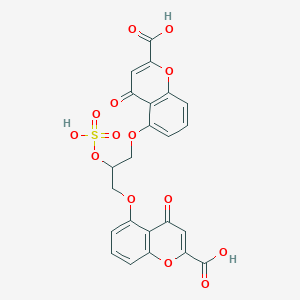

双(乙二硫代)四噻吩富瓦伦-d8

描述

Synthesis Analysis

The synthesis of BEDT-TTF derivatives, including those with elongated alkyl chains for improved solubility in organic solvents, has been explored through various methods. Aoyagi et al. (2004) detailed the synthesis of ET molecules with one alkyl chain, improving solubility without compromising electron-donating ability, essential for thin-film formation through solution casting. Additionally, Liu et al. (2002) reported an efficient synthetic route to functionalized BEDT-TTF derivatives, highlighting the versatility of this compound in molecular engineering (Aoyagi et al., 2004; Liu et al., 2002).

Molecular Structure Analysis

The molecular structure of BEDT-TTF derivatives reveals a range of interactions and arrangements, critical for their electronic properties. Kanehama et al. (2003) synthesized novel ET-coordinated copper(I) complexes, investigating their crystal structures and physical properties to understand the interactions between ET molecules and copper ions, which are pivotal for their semiconducting behavior (Kanehama et al., 2003).

Chemical Reactions and Properties

BEDT-TTF and its derivatives participate in various chemical reactions forming charge-transfer complexes with significant electronic properties. For instance, radical cation salts have been synthesized to study their structural and conducting properties, revealing insights into the charge-transfer mechanisms and the role of ET in electronic conductivity (Llusar et al., 2005).

Physical Properties Analysis

The physical properties of BEDT-TTF derivatives, such as solubility, film-forming ability, and electroconductivity, are closely tied to their molecular structure and synthesis methods. For example, the introduction of alkyl chains significantly improves solubility in organic solvents, which is crucial for applications in organic electronics and superconductors (Aoyagi et al., 2004).

Chemical Properties Analysis

The chemical properties of BEDT-TTF, including its redox behavior, electron-donating capabilities, and participation in charge-transfer complexes, underpin its utility in molecular electronics. The ability to functionalize BEDT-TTF with various groups further enhances its versatility, enabling the tuning of its electronic properties for specific applications (Liu et al., 2002).

科学研究应用

在有机溶剂中的溶解度:具有一个烷基链的 BEDT-TTF 分子显着提高了在有机溶剂中的溶解度,而不会改变它们的给电子能力。这种增强使得形成良好的薄膜成为可能 (Aoyagi、Katsuhara 和 Mori,2004)。

新型功能化衍生物的合成:已经合成了新型功能化的 BEDT-TTF 衍生物,为各个领域的应用提供了潜力 (Liu、Dolder、Pilkington 和 Decurtins,2002)。

芳环稠合衍生物的合成:已经开发出一种合成芳环稠合 BEDT-TTF 衍生物的有效方法,为新型芳香族化合物显示出希望 (Parakka、Kini 和 Williams,1996)。

振动光谱:可以分配 BEDT-TTF 和 BEDT-TTF-d8 的基本振动,有助于计算超导 BEDT-TTF 基电荷转移中的电子-分子内振动耦合常数 (Kozlov、Pokhodnia 和 Yurchenko,1987)。

电子供体性质:具有四个羟基的 BEDT-TTF 衍生物,其给电子性质与 ET 相似,在电子设备中显示出潜在的应用 (Li、Zhang、Xu、Fan 和 Zhu,1999)。

高氘纯度合成:氘代的 S 基有机供体分子双(乙二硫代)-四噻吩富瓦伦 (5b) 以高氘纯度 (99.7+%) 合成 (Wang、Reed 和 Williams,1986)。

BEDT-TTF 盐中的振动吸收:BEDT-TTF 盐在偏振光下表现出强烈的振动吸收,在不同的相中显示出不同的偏振依赖性和最佳吸收 (Ferraro、Wang、Whangbo 和 Stout,1992)。

BEDT-TTF 盐中的电荷分布:已经开发出一种确定具有高质量结构的 BEDT-TTF 盐中电荷分布的方法,标准偏差仅为 0.1 (Guionneau 等人,1997)。

电化学行为:BEDT-TTF 及其衍生物表现出不同的电化学行为,受吸电子和给电子基团的影响 (Sezer、Turksoy、Tunca 和 Ozturk,2004)。

电子相和反铁磁相关:BEDT-TTF 分子表现出各种电子相,反铁磁相关和长程相互作用起着重要作用 (Imamura、Ten-no、Yonemitsu 和 Tanimura,1999)。

未来方向

属性

IUPAC Name |

5,5,6,6-tetradeuterio-2-(5,5,6,6-tetradeuterio-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJCVNLYDXCIBG-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(SC2=C(S1)SC(=C3SC4=C(S3)SC(C(S4)([2H])[2H])([2H])[2H])S2)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539817 | |

| Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(ethylenedithio)tetrathiafulvalene-d8 | |

CAS RN |

101751-48-8 | |

| Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)

![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)